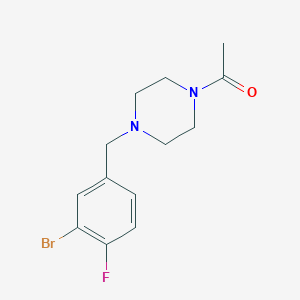![molecular formula C15H13NO5 B5779824 (4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid](/img/structure/B5779824.png)
(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid, commonly known as FAA, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. The compound has been extensively studied for its potential use in the treatment of various inflammatory conditions.
Mécanisme D'action
FAA works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to cause inflammation, pain, and fever. By inhibiting the production of prostaglandins, FAA reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
FAA has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been found to have a low toxicity profile and does not exhibit any significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of FAA is its low toxicity profile, which makes it a safe compound for use in lab experiments. However, the compound has a relatively short half-life, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several potential future directions for research on FAA. One area of research could focus on the development of more potent analogs of FAA that exhibit greater anti-inflammatory activity. Another area of research could focus on the potential use of FAA in the treatment of other inflammatory conditions such as psoriasis and multiple sclerosis. Additionally, further research could be conducted to better understand the mechanism of action of FAA and its effects on various biochemical pathways.
Méthodes De Synthèse
The synthesis of FAA involves the reaction between 4-aminophenol and 2-furoyl chloride to form 4-{[3-(2-furyl)acryloyl]amino}phenol. This intermediate is then reacted with chloroacetic acid to form (4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid.
Applications De Recherche Scientifique
FAA has been studied for its potential use in the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. It has been found to exhibit anti-inflammatory properties by inhibiting the production of prostaglandins and leukotrienes, which are known to play a major role in the inflammatory response.
Propriétés
IUPAC Name |
2-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-14(8-7-12-2-1-9-20-12)16-11-3-5-13(6-4-11)21-10-15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSPYAHZGUHDEJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}phenoxy)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)

![ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5779779.png)
![5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5779784.png)
![2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol](/img/structure/B5779790.png)
![methyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B5779798.png)
![1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5779808.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5779815.png)

![N-(4-{[3-(4-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5779826.png)
![1-(2-methoxyphenyl)-4-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5779831.png)
![7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5779838.png)

